molecular formula C31H25F3N2O4 B2947929 (4-(4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)imidazolyl)phenoxy)trifluoromethane CAS No. 1022404-11-0

(4-(4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)imidazolyl)phenoxy)trifluoromethane

Cat. No.: B2947929
CAS No.: 1022404-11-0
M. Wt: 546.546
InChI Key: ULRCKINHDSFOFH-UHFFFAOYSA-N
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Description

The compound "(4-(4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)imidazolyl)phenoxy)trifluoromethane" is a tetra-substituted imidazole derivative characterized by:

  • 4,5-Diphenyl groups on the imidazole core, enhancing steric bulk and aromatic interactions.
  • A phenoxy trifluoromethane moiety, introducing strong electron-withdrawing effects via the trifluoromethyl group, which may improve metabolic stability and lipophilicity.

Properties

IUPAC Name

4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-2-(3,4,5-trimethoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25F3N2O4/c1-37-25-18-22(19-26(38-2)29(25)39-3)30-35-27(20-10-6-4-7-11-20)28(21-12-8-5-9-13-21)36(30)23-14-16-24(17-15-23)40-31(32,33)34/h4-19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRCKINHDSFOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)imidazolyl)phenoxy)trifluoromethane is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Structure and Composition

  • Molecular Formula: C31H25F3N2O4
  • Molar Mass: 532.54 g/mol
  • CAS Number: 190780-24-6

The structure consists of a trifluoromethane group attached to a phenoxy moiety, which is further linked to a triarylimidazole framework. This unique structure may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly in targeting triple-negative breast cancer (TNBC) cells. In vitro assays demonstrated significant cytotoxicity against MDA-MB-231 cell lines, with an IC50 value indicating potent inhibitory effects on cell proliferation. The compound also exhibited selectivity, showing less toxicity towards non-cancerous MCF10A cells, thus providing a therapeutic window for differentiation between cancerous and normal cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Selectivity Index
MDA-MB-2310.12619
MCF10A2.4-

The mechanism of action appears to involve the inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer metastasis. In vivo studies showed that treatment with the compound significantly inhibited lung metastasis in mouse models, outperforming established treatments like TAE226 .

Pharmacokinetics

Pharmacokinetic studies revealed favorable profiles for the compound, including:

  • Clearance: 82.7 mL/h/kg
  • Oral Bioavailability: 31.8% after administration of 10 mg/kg
  • Toxicity: No acute toxicity observed at doses up to 2000 mg/kg in Kunming mice .

Study on TNBC Metastasis

In a notable study, BALB/c nude mice inoculated with MDA-MB-231 cells were treated with the compound over a period of 30 days. The results indicated a marked reduction in metastatic nodules compared to control groups, suggesting that the compound may serve as an effective therapeutic agent against TNBC metastasis .

Comparative Analysis with Other Compounds

The compound was compared with other known anticancer agents such as 5-Fluorouracil (5-FU) . It demonstrated superior growth inhibition activities in both MCF-7 and MDA-MB-231 cell lines, indicating its potential as a novel therapeutic candidate .

Table 2: Comparative Efficacy Data

CompoundMCF-7 IC50 (μM)MDA-MB-231 IC50 (μM)
Compound0.87 - 12.911.75 - 9.46
5-Fluorouracil17.0211.73

Comparison with Similar Compounds

Core Structural Differences

The target compound’s imidazole core distinguishes it from thiazole- or triazole-based analogs (e.g., compounds 4 and 5 in ), which exhibit different electronic profiles and tautomeric behaviors . Key structural comparisons include:

Compound Core Structure Key Substituents Functional Groups
Target Compound Imidazole 4,5-Diphenyl; 2-(3,4,5-trimethoxyphenyl); phenoxy-CF₃ Methoxy, trifluoromethyl
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole [39] () Imidazole 4,5-Diphenyl; 2-thiophene Thiophene (π-conjugated)
2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole [31] () Imidazole 4,5-Diphenyl; 2-(4-chlorophenyl) Chlorophenyl (electron-withdrawing)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] () Triazole Sulfonyl, fluorophenyl Sulfonyl (polar), fluorine (electron-withdrawing)

Electronic and Steric Effects

  • Methoxy vs. Halogen Substituents : The 3,4,5-trimethoxyphenyl group in the target compound provides electron-donating effects, contrasting with halogenated analogs (e.g., 4-chlorophenyl in [31]) that withdraw electrons. This difference influences reactivity and intermolecular interactions .
  • Trifluoromethoxy Group: The phenoxy-CF₃ moiety enhances lipophilicity and metabolic resistance compared to non-fluorinated derivatives (e.g., thiophene-substituted imidazoles in ) .

Physicochemical Properties

  • Solubility : The trimethoxyphenyl and trifluoromethoxy groups likely render the target compound less polar than sulfonyl-containing triazoles () but more lipophilic than hydroxylated analogs.

Potential Bioactivity

While bioactivity data for the target compound are unavailable, structurally related imidazoles and triazoles are explored for pharmaceutical applications. For example:

  • Thiophene-substituted imidazoles () may exhibit antimicrobial properties due to heterocyclic aromaticity.
  • Triazole-thiones () are studied for enzyme inhibition, leveraging sulfur’s nucleophilic character . The target compound’s trifluoromethoxy group could enhance blood-brain barrier penetration, making it a candidate for CNS-targeted drug development .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of imidazole derivatives like this compound?

  • Methodology : The synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) with amines under reflux conditions. Key steps include:

  • Reagent selection : Use of triethylamine (Et3N) as a base to deprotonate intermediates and facilitate nucleophilic substitutions .
  • Solvent systems : Tetrahydrofuran (THF) is preferred for its ability to dissolve polar intermediates while maintaining reaction stability .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is critical for isolating pure products .
    • Optimization variables : Reaction time (8–72 hours), temperature (room temperature to reflux), and stoichiometric ratios of reactants (e.g., 1:1 molar ratio of aldehyde to amine) are adjusted based on thin-layer chromatography (TLC) monitoring .

Q. What analytical techniques are recommended for structural characterization?

  • X-ray crystallography : Resolves molecular conformation, including dihedral angles between aromatic rings and the imidazole core (e.g., fluoromethoxy-phenyl ring at 12.65° relative to the imidazole plane) .
  • Spectroscopy :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.6–3.8 ppm) and confirms substitution patterns.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.
    • Thermal analysis : Melting points (e.g., 429–430 K) confirm purity .

Advanced Research Questions

Q. How can researchers investigate the pharmacological activity of this compound?

  • Target identification : Prioritize kinases (e.g., p38 MAP kinase) or enzymes (e.g., nitric oxide synthase) based on structural analogs with known bioactivity .
  • Assay design :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM.
  • Enzyme inhibition : Measure IC50 values via fluorometric or colorimetric substrates (e.g., ATPase activity for kinase inhibition) .
    • Structure-activity relationship (SAR) : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) on potency .

Q. What strategies address contradictions in reported bioactivity data across studies?

  • Experimental variables :

  • Solubility : Use dimethyl sulfoxide (DMSO) with ≤0.1% v/v to avoid cytotoxicity artifacts.
  • Cell line variability : Validate results across multiple cell lines and primary cultures.
    • Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical methods (e.g., ANOVA with post-hoc tests) .
    • Meta-analysis : Cross-reference substituent effects from analogs (e.g., 2-(thiophen-2-yl)-imidazoles vs. 4,5-diphenyl derivatives) .

Q. How can environmental fate studies be designed for this compound?

  • Degradation pathways :

  • Hydrolysis : Test stability in aqueous buffers (pH 4–9) at 25–50°C.
  • Photolysis : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC .
    • Biotransformation : Use microbial consortia from soil/water samples to assess metabolic breakdown products .
    • Ecotoxicology : Evaluate acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in synthetic yields?

  • Critical factors :

  • Purity of starting materials : Use CAS RN-verified reagents (e.g., 3,4,5-trimethoxyphenol, CAS 642-71-7) to ensure reproducibility .
  • Reaction monitoring : Replace TLC with HPLC for real-time quantification of intermediates.
    • Case study : Lower yields (e.g., 51.9% ) may arise from incomplete imidazole cyclization; optimize by adding molecular sieves to absorb water .

Methodological Resources

  • Synthetic protocols : Refer to Acta Crystallographica Section E for step-by-step procedures .
  • Environmental testing : Follow the INCHEMBIOL project framework for abiotic/biotic transformation studies .

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